

1-Bromo-4-butoxybenzene synthesis from 4-bromophenol

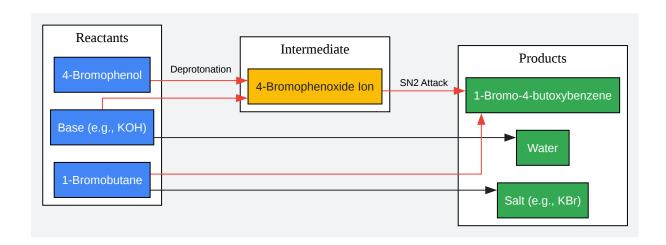
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Bromo-4-butoxybenzene	
Cat. No.:	B1267048	Get Quote

An In-depth Technical Guide to the Synthesis of **1-Bromo-4-butoxybenzene** from 4-Bromophenol

Introduction

1-Bromo-4-butoxybenzene is a valuable aromatic ether compound utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals. Its structure, featuring a bromo-functionalized aromatic ring and a butoxy chain, allows for diverse subsequent chemical modifications. The most common and efficient method for its preparation from 4-bromophenol is the Williamson ether synthesis. This reaction, first reported in 1850, remains a cornerstone of organic chemistry for the formation of ethers.[1][2]


This guide provides a comprehensive overview of the synthesis of **1-Bromo-4-butoxybenzene** from 4-bromophenol, detailing the underlying reaction mechanism, experimental protocols, and characterization data. The primary method discussed is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] In this process, the hydroxyl proton of 4-bromophenol is first abstracted by a base to form a more nucleophilic phenoxide ion. This ion then attacks an electrophilic butyl halide, such as 1-bromobutane, to form the desired ether product.

Reaction Pathway and Mechanism

The synthesis is a classic example of the Williamson ether synthesis. The reaction proceeds in two main stages:

- Deprotonation: 4-bromophenol, a weak acid, is treated with a strong base, such as
 potassium hydroxide (KOH) or sodium hydroxide (NaOH), to generate the potassium or
 sodium 4-bromophenoxide salt. This deprotonation significantly increases the nucleophilicity
 of the oxygen atom.[3]
- Nucleophilic Substitution (S_N2): The resulting 4-bromophenoxide ion acts as a potent nucleophile and attacks the primary alkyl halide, 1-bromobutane, at the carbon atom bonded to the bromine. This occurs via a concerted S_N2 mechanism, where the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken.[1][2] Primary alkyl halides are preferred for this reaction as secondary and tertiary halides tend to undergo elimination as a competing side reaction.[1]

Click to download full resolution via product page

Caption: General reaction pathway for the Williamson ether synthesis of **1-Bromo-4-butoxybenzene**.

Data Presentation

Quantitative data for the reagents and typical reaction conditions are summarized below for easy reference and comparison.

Table 1: Reagent Physical and Chemical Properties

Reagent	Formula	Molar Mass (g/mol)	Density (g/mL)	Melting Point (°C)	Boiling Point (°C)
4- Bromophenol	C ₆ H₅BrO	173.01	1.840	66.4	236
1- Bromobutane	C4H9Br	137.02	1.276	-112	101-102
Potassium Hydroxide	КОН	56.11	2.044	360	1327
Tetrabutylam monium Bromide (TBAB)	C16H36BrN	322.37	1.039	103	-
Diethyl Ether	C4H10O	74.12	0.713	-116	34.6
N,N- Dimethylform amide (DMF)	СзН7NО	73.09	0.944	-61	153
1-Bromo-4- butoxybenze ne	С10Н13BrO	229.11	-	-	265-267

Data compiled from references[4][5][6][7].

Table 2: Summary of Reported Reaction Conditions

Base	Solvent	Catalyst	Temperat ure (°C)	Time	Yield (%)	Referenc e
Potassium Hydroxide (25% aq.)	-	TBAB	Reflux (Microwave)	10 min	Not specified	[4][8]
Sodium Hydroxide	Ethanol	None	Reflux (78°C)	50 min	Not specified	[5]
Potassium Carbonate	DMF	None	90	Not specified	83	[9]

Table 3: Spectroscopic Data for 1-Bromo-4-butoxybenzene

Technique	Data
¹H NMR	δ (ppm): ~7.35 (d, 2H, Ar-H), ~6.75 (d, 2H, Ar-H), ~3.90 (t, 2H, -OCH ₂ -), ~1.75 (m, 2H, -OCH ₂ CH ₂ -), ~1.50 (m, 2H, -CH ₂ CH ₃), ~0.95 (t, 3H, -CH ₃).
¹³ C NMR	δ (ppm): ~158 (C-O), ~132 (Ar-C), ~116 (Ar-C), ~113 (C-Br), ~68 (-OCH ₂ -), ~31 (-OCH ₂ CH ₂ -), ~19 (-CH ₂ CH ₃), ~14 (-CH ₃).
IR (cm ⁻¹)	~2950-2870 (C-H stretch, alkyl), ~1590, 1490 (C=C stretch, aromatic), ~1240 (C-O stretch, ether), ~1030 (C-Br stretch).

Note: NMR chemical shifts are approximate and can vary based on the solvent used. Data is inferred from typical values and related compounds.[10][11]

Experimental Protocol

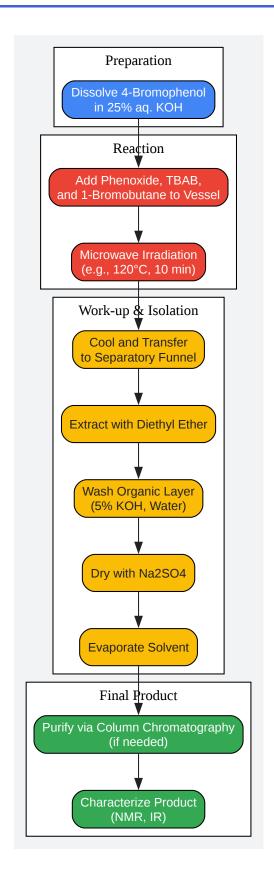
This protocol is a representative procedure adapted from microwave-assisted Williamson ether synthesis methods, which offer rapid and efficient reaction conditions.[4][8]

Materials and Equipment:

- 4-Bromophenol
- 1-Bromobutane
- Potassium hydroxide (KOH), 25% aqueous solution
- Tetrabutylammonium bromide (TBAB)
- · Diethyl ether
- Distilled water
- 5% aqueous KOH solution
- Anhydrous sodium sulfate (Na₂SO₄)
- · Microwave synthesis reactor with Teflon vessels
- Separatory funnel
- · Round-bottom flask
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Preparation of the Phenoxide Solution: In a beaker, dissolve 4-bromophenol (e.g., 1.0 eq) in a 25% aqueous solution of potassium hydroxide (e.g., 1.5 eq). Stir the mixture until the 4-bromophenol is completely dissolved, forming the potassium 4-bromophenoxide solution.
- Reaction Setup: To a microwave reaction vessel, add the prepared phenoxide solution.
 Subsequently, add tetrabutylammonium bromide (TBAB, e.g., 0.1 eq), which acts as a phase-transfer catalyst, followed by 1-bromobutane (e.g., 1.2 eq).[4] Add a magnetic stir bar.
- Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for approximately 10-15 minutes with stirring.



Monitor the reaction pressure to ensure it remains within safe limits.

- Work-up and Extraction: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Add 15 mL of distilled water and 15 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.[4]
- Separation and Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with 15 mL of 5% aqueous KOH solution (to remove any unreacted phenol) and then with 15 mL of distilled water.[4]
- Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.
- Purification and Characterization: The resulting crude product, 1-Bromo-4-butoxybenzene, can be purified further by column chromatography on silica gel if necessary. Characterize the final product using NMR and IR spectroscopy to confirm its identity and purity.

Mandatory Visualization

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of **1-Bromo-4-butoxybenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Williamson Ether Synthesis Lab 3 Edubirdie [edubirdie.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Butoxybromobenzene | C10H13BrO | CID 142395 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-bromo-4-(3-methylbutoxy)benzene synthesis chemicalbook [chemicalbook.com]
- 10. 1-Bromo-4-butylbenzene(41492-05-1) 1H NMR [m.chemicalbook.com]
- 11. Solved Please help me to match the peaks to individual | Chegg.com [chegg.com]
- To cite this document: BenchChem. [1-Bromo-4-butoxybenzene synthesis from 4-bromophenol]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1267048#1-bromo-4-butoxybenzene-synthesis-from-4-bromophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com